molecular formula C4H3N3O2 B13095948 2-((1,3,4-Oxadiazol-2-yl)oxy)acetonitrile

2-((1,3,4-Oxadiazol-2-yl)oxy)acetonitrile

Cat. No.: B13095948
M. Wt: 125.09 g/mol
InChI Key: BPPGYBAWLCOZTA-UHFFFAOYSA-N
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Description

2-((1,3,4-Oxadiazol-2-yl)oxy)acetonitrile is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,3,4-Oxadiazol-2-yl)oxy)acetonitrile typically involves the reaction of acylhydrazides with nitriles under specific conditions. One common method involves the cyclization of acylhydrazides with nitriles in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-((1,3,4-Oxadiazol-2-yl)oxy)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction may produce reduced forms of the compound with altered chemical properties .

Scientific Research Applications

2-((1,3,4-Oxadiazol-2-yl)oxy)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1,3,4-Oxadiazol-2-yl)oxy)acetonitrile involves its interaction with specific molecular targets and pathways. For example, oxadiazole derivatives have been shown to inhibit enzymes such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II. These interactions can lead to the inhibition of cell proliferation and induce apoptosis in cancer cells. Additionally, the compound may interact with nucleic acids and proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1,3,4-Oxadiazol-2-yl)oxy)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C4H3N3O2

Molecular Weight

125.09 g/mol

IUPAC Name

2-(1,3,4-oxadiazol-2-yloxy)acetonitrile

InChI

InChI=1S/C4H3N3O2/c5-1-2-8-4-7-6-3-9-4/h3H,2H2

InChI Key

BPPGYBAWLCOZTA-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C(O1)OCC#N

Origin of Product

United States

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